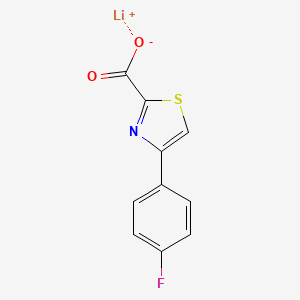
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is an organolithium compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, a fluorophenyl group, and a carboxylate moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for large-scale production, focusing on cost-efficiency, yield, and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C10H5FLiNO2S |
|---|---|
Peso molecular |
229.2 g/mol |
Nombre IUPAC |
lithium;4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H6FNO2S.Li/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
Clave InChI |
KUWVCIQQWOOBGG-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=CC=C1C2=CSC(=N2)C(=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
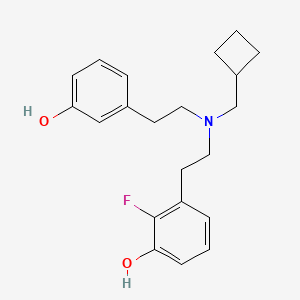
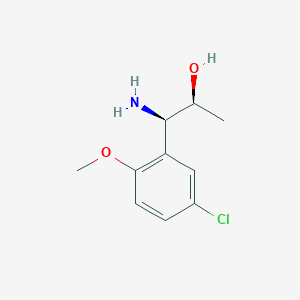
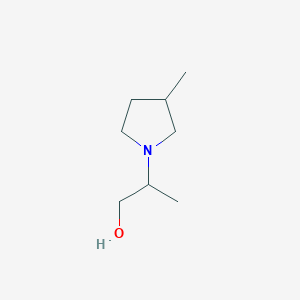

![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)

![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)

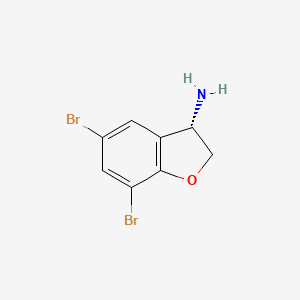
![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)


